molecular formula C13H11ClN2O2 B13486336 Benzyl (5-chloropyridin-2-yl)carbamate

Benzyl (5-chloropyridin-2-yl)carbamate

Cat. No.: B13486336
M. Wt: 262.69 g/mol
InChI Key: FPSJHRHHXYNGHT-UHFFFAOYSA-N
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Description

Benzyl (5-chloropyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 5-chloropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (5-chloropyridin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 5-chloropyridin-2-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-chloropyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the benzyl or pyridinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

Benzyl (5-chloropyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (5-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl and pyridinyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 5-chloropyridin-2-yl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s reactivity and specificity in various applications.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

benzyl N-(5-chloropyridin-2-yl)carbamate

InChI

InChI=1S/C13H11ClN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)

InChI Key

FPSJHRHHXYNGHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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